molecular formula C16H26ClNO B594155 PCMPA (hydrochloride) CAS No. 1934-63-0

PCMPA (hydrochloride)

Cat. No.: B594155
CAS No.: 1934-63-0
M. Wt: 283.83 g/mol
InChI Key: SLOSQDPYENDOMX-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic preparation of PCMPA involves several steps, including cyclization and functional group modifications. Specific synthetic routes are not widely documented.

      Reaction Conditions: Details on reaction conditions for PCMPA synthesis are scarce, but it likely involves cyclization of a precursor compound.

      Industrial Production: Information regarding industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: PCMPA may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: PCMPA’s potential as a chemical probe for studying receptor interactions or as a precursor in organic synthesis.

      Biology: Investigating its effects on neuronal receptors or cellular pathways.

      Medicine: Limited research, but it could be explored for potential therapeutic applications.

      Industry: No established industrial applications yet.

  • Mechanism of Action

      Targets: The exact molecular targets of PCMPA remain unknown.

      Pathways: Further research is needed to elucidate the pathways through which it exerts its effects.

  • Comparison with Similar Compounds

      Uniqueness: PCMPA’s uniqueness lies in its structural similarity to PCP while having distinct properties.

      Similar Compounds: Other related compounds include PCP, ketamine, and other arylcyclohexylamines.

    Properties

    IUPAC Name

    N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SLOSQDPYENDOMX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H26ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001043198
    Record name N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001043198
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    283.83 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1934-63-0
    Record name N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001043198
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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